molecular formula C7H10O B093240 3-Cyclohexene-1-carboxaldehyde CAS No. 100-50-5

3-Cyclohexene-1-carboxaldehyde

Cat. No. B093240
CAS RN: 100-50-5
M. Wt: 110.15 g/mol
InChI Key: DCFDVJPDXYGCOK-UHFFFAOYSA-N
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Description

3-Cyclohexene-1-carboxaldehyde is a chemical compound that is part of the cyclohexene family, characterized by a six-membered ring with one double bond and an aldehyde functional group attached to the first carbon atom. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of macrocycles, cycloaddition reactions, and the synthesis of various heterocycles and natural products.

Synthesis Analysis

The synthesis of derivatives related to 3-Cyclohexene-1-carboxaldehyde has been explored in several studies. For instance, the synthesis of trianglimine macrocycles involves a [3 + 3] cyclocondensation reaction between (1R,2R)-diaminocyclohexane and aromatic dicarboxaldehydes, showcasing the reactivity of cyclohexene-based aldehydes . Additionally, enantioselective organocatalytic [3 + 3]-cycloaddition of α,β-unsaturated aldehydes has been reported, leading to the synthesis of various cyclohexene derivatives . Moreover, ring-closing metathesis has been employed to synthesize a functionalized cyclohexene skeleton, highlighting the utility of cyclohexene-based compounds in complex molecule construction .

Molecular Structure Analysis

The molecular structure of cyclohexene derivatives can be complex, with various substituents influencing the overall conformation and reactivity. For example, the stable carbocation generated from a substituted cyclohexadien-1-one demonstrates the potential for structural similarity with other trityl-based compounds, which can be important for understanding reactivity patterns . The absolute configurations of key intermediates in the synthesis of cyclohexene derivatives have been confirmed through two-dimensional NMR studies, emphasizing the importance of stereochemistry in these compounds .

Chemical Reactions Analysis

Cyclohexene derivatives undergo a range of chemical reactions. Bromination and epoxydation reactions of 3-cyclohexene-1-carboxylic acid and its derivatives have been studied, revealing insights into the stereochemical outcomes of these transformations . Photochemical and acid-catalyzed rearrangements of cyclohexadienones have also been explored, demonstrating the diverse reactivity of cyclohexene-based compounds under different conditions . Additionally, the Diels-Alder reaction has been utilized for the enantioselective synthesis of cyclohexene nitroaldehydes, further showcasing the versatility of cyclohexene derivatives in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexene derivatives are influenced by their molecular structure. The synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives under ultrasound highlights the potential for high yields and environmentally friendly conditions in the synthesis of cyclohexene compounds . The conformation of trianglimine macrocycles in solution and their temperature-dependent dynamic NMR behavior provide insights into the physical properties of these cyclohexene-based macrocycles . The application of cyclohexane-1,3-diones for the synthesis of six-membered oxygen-containing heterocycles emphasizes the chemical properties of cyclohexene derivatives, particularly their reactivity and potential for constructing bioactive molecules .

Scientific Research Applications

Application 1: Determination of 3-Cyclohexene-1-carboxaldehyde and Hydroxyisohexyl 3-Cyclohexene Carboxaldehyde

  • Summary of the Application : This application involves the use of a spectrophotometric method for determining the concentration of 3-Cyclohexene-1-carboxaldehyde and hydroxyisohexyl 3-cyclohexene carboxaldehyde .
  • Methods of Application : The procedure is based on the reaction of carbonyl compounds with the selective derivatization reagent Purpald® in alkaline solution . The product of the reaction is a colored compound with maximum absorption at 538 nm .
  • Results or Outcomes : The linear relationship is in the range of (2.5-30) × 10-5 mol·l-1 for 3-cyclohexene-1-carboxaldehyde and (2.0-20) × 10-5 mol·l-1 for hydroxyisohexyl 3-cyclohexene carboxaldehyde . The method was successfully used for determination of hydroxyisohexyl 3-cyclohexene carboxaldehyde in a cosmetic product .

Application 2: Synthesis of Poly (Vinyl Cyclohexanal)

  • Summary of the Application : 3-Cyclohexene-1-carboxaldehyde is used as a model substrate in the synthesis of poly (vinyl cyclohexanal) .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The outcomes of the synthesis were not provided in the source .

Application 3: Synthesis of Benzopyrans

  • Summary of the Application : 3-Cyclohexene-1-carboxaldehyde participates in the synthesis of benzopyrans .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The outcomes of the synthesis were not provided in the source .

Application 4: Fragrance Ingredient in Cosmetics

  • Summary of the Application : Hydroxyisohexyl 3-Cyclohexene Carboxaldehyde, a derivative of 3-Cyclohexene-1-carboxaldehyde, is used as a fragrance ingredient in cosmetics and personal care products .
  • Methods of Application : It is used in the formulation of aftershave lotions, bath products, bubble baths, hair conditioners, moisturizers, perfumes and colognes, skin care products and suntan products .
  • Results or Outcomes : It provides a delicately sweet, light, floral odor to the products .

Application 5: Synthesis of Azomethine Imines

  • Summary of the Application : 3-Cyclohexene-1-carboxaldehyde is used in the synthesis of azomethine imines .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The outcomes of the synthesis were not provided in the source .

Application 6: Allergen Testing

  • Summary of the Application : Hydroxyisohexyl 3-Cyclohexene Carboxaldehyde, a derivative of 3-Cyclohexene-1-carboxaldehyde, is used in allergen testing .
  • Methods of Application : The compound is applied to the skin in a patch test to identify the concentration that does not cause an allergic reaction in patients with proven sensitization .
  • Results or Outcomes : The results of these tests are used to establish safe levels for use in cosmetics and personal care products .

Safety And Hazards

3-Cyclohexene-1-carboxaldehyde may cause toxic effects if inhaled or absorbed through skin. Inhalation or contact with material may irritate or burn skin and eyes. Fire will produce irritating, corrosive and/or toxic gases. Vapors may cause dizziness or suffocation .

properties

IUPAC Name

cyclohex-3-ene-1-carbaldehyde
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InChI

InChI=1S/C7H10O/c8-6-7-4-2-1-3-5-7/h1-2,6-7H,3-5H2
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InChI Key

DCFDVJPDXYGCOK-UHFFFAOYSA-N
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Canonical SMILES

C1CC(CC=C1)C=O
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Molecular Formula

C7H10O
Record name 1,2,3,6-TETRAHYDROBENZALDEHYDE
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DSSTOX Substance ID

DTXSID1026661
Record name 3-Cyclohexene-1-carboxaldehyde
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Molecular Weight

110.15 g/mol
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Physical Description

1,2,3,6-tetrahydrobenzaldehyde appears as a colorless liquid. Less dense than water and slightly soluble in water. Hence floats on water. Irritates skin, eyes and mucous membranes. Used to make fabrics water resistant, and to make other chemicals., Liquid; [HSDB] Colorless to yellow liquid with an almond-like odor; [MSDSonline]
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Boiling Point

105 °C
Record name 3-CYCLOHEXENE-1-CARBOXALDEHYDE
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Flash Point

135 °F (NFPA, 2010), 57 °C, 135 °F (57 °C) (OPEN CUP)
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Solubility

Soluble in acetone and methanol, slightly soluble in cabon tetrachloride., Slightly soluble in water.
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Density

0.9694 @ 20 °C/4 °C
Record name 3-CYCLOHEXENE-1-CARBOXALDEHYDE
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Vapor Pressure

1.8 [mmHg]
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Product Name

3-Cyclohexene-1-carboxaldehyde

Color/Form

Liquid

CAS RN

100-50-5, 1321-16-0
Record name 1,2,3,6-TETRAHYDROBENZALDEHYDE
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Melting Point

2 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclohexene-1-carboxaldehyde
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3-Cyclohexene-1-carboxaldehyde
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